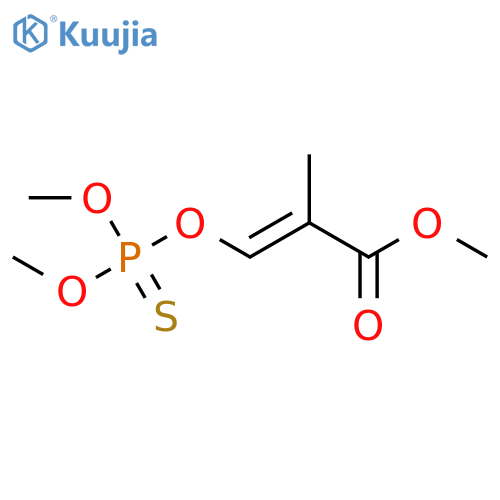Cas no 62610-77-9 (trans-Methacrifos)

trans-Methacrifos structure
商品名:trans-Methacrifos
trans-Methacrifos 化学的及び物理的性質
名前と識別子
-
- methacrifos
- methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate
- trans-Methacrifos
- 2-Propenoic acid,3-((dimethoxyphosphinothioyl)oxy)-2-methyl-,methyl ester,(E)
- Methacrifos (trans)
- Methacrifos [ISO]
- methyl (2E)-3-[(dimethoxyphosphinothioyl)oxy]-2-methyl-2-propenoate
- methyl (2E)-3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate
- methyl (E)-3-(dimethoxyphosphinothioyl
- Methyl (E)-3-(dimethoxyphosphinothioyloxy)-2-methylacrylate
- OMS-2005
- (E)-3-[(Dimethoxyphosphinothioyl)oxy]-2-methyl-2-propenoic acid methyl ester
- CGA 20168
-
- インチ: InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+
- InChIKey: NTAHCMPOMKHKEU-AATRIKPKSA-N
- ほほえんだ: C/C(=C\OP(=S)(OC)OC)/C(=O)OC
計算された属性
- せいみつぶんしりょう: 240.02200
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色透明液体。
- 密度みつど: 1.250±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: <25 ºC
- ふってん: 90 ºC
- フラッシュポイント: 110.0±27.9 ºC,
- ようかいど: 微溶性(3.1 g/l)(25ºC)、
- PSA: 95.89000
- LogP: 2.24770
- ようかいせい: 水に溶ける。
- マーカー: 13,5966
trans-Methacrifos セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H302-H317-H410
- 警告文: P280-P301+P312+P330
- 危険物輸送番号:UN3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-43-50/53
- セキュリティの説明: 36/37-60-61
- RTECS番号:UD3335000
-
危険物標識:


- ちょぞうじょうけん:2-8°C
- リスク用語:R22; R43; R50/53
- どくせい:LD50 in rats (mg/kg): 678 orally; >3100 dermally (Wyniger)
trans-Methacrifos 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45569-100MG |
trans-Methacrifos |
62610-77-9 | 100mg |
¥785.61 | 2023-10-23 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474711-2.5 mg |
trans-Methacrifos-d6, |
62610-77-9 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235605-100 mg |
Methacrifos, |
62610-77-9 | 100MG |
¥677.00 | 2023-07-10 | ||
| A2B Chem LLC | AG65397-10mg |
methyl 3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate |
62610-77-9 | 10mg |
$86.00 | 2024-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235605-100mg |
Methacrifos, |
62610-77-9 | 100mg |
¥677.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474711-2.5mg |
trans-Methacrifos-d6, |
62610-77-9 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| TRC | T714700-2.5g |
trans-Methacrifos |
62610-77-9 | 2.5g |
$ 1777.00 | 2023-09-05 | ||
| TRC | T714700-250mg |
trans-Methacrifos |
62610-77-9 | 250mg |
$ 234.00 | 2023-09-05 |
trans-Methacrifos 関連文献
-
Ruwan. T. Kurulugama,Ed Darland,Frank Kuhlmann,George Stafford,John Fjeldsted Analyst 2015 140 6834
-
Xiaowen Dou,Xianfeng Chu,Weijun Kong,Yinhui Yang,Meihua Yang RSC Adv. 2015 5 86163
-
Joanna Tkaczewska,Ewelina Jamróz,Piotr Kulawik,Ma?gorzata Morawska,Katarzyna Szczurowska Food Funct. 2019 10 1038
-
Zhen-Lin Xu,Jie-Xian Dong,Jin-Yi Yang,Hong Wang,Yue-Ming Jiang,Hong-Tao Lei,Yu-Dong Shen,Yuan-Ming Sun Anal. Methods 2012 4 3484
-
Zhen-Lin Xu,Hong Wang,Yu-Dong Shen,Mikaela Nichkova,Hong-Tao Lei,Ross C. Beier,Wen-Xu Zheng,Jin-Yi Yang,Zhi-Gang She,Yuan-Ming Sun Analyst 2011 136 2512
62610-77-9 (trans-Methacrifos) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:62610-77-9)Methacrifos

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:62610-77-9)METHACRIFOS

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ